3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE
Overview
Description
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a morpholine sulfonyl group attached to a phenyl ring, which is further connected to a pyridine moiety via a propanamide linkage. The unique structure of this compound makes it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of a phenyl ring with morpholine, followed by the introduction of a pyridine moiety through a coupling reaction. The final step usually involves the formation of the propanamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the amide linkage, leading to different products.
Substitution: The phenyl and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine moiety may also play a role in binding to nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(MORPHOLINE-4-SULFONYL)BENZOIC ACID
- N-(PYRIDIN-3-YL)METHYL)BENZAMIDE
- 3-(MORPHOLINE-4-SULFONYL)PHENYL)ACETAMIDE
Uniqueness
3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
3-(4-morpholin-4-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-19(21-15-17-2-1-9-20-14-17)8-5-16-3-6-18(7-4-16)27(24,25)22-10-12-26-13-11-22/h1-4,6-7,9,14H,5,8,10-13,15H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAGNKNWXVHWCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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